molecular formula C28H46O B1234732 Vitamin D4 CAS No. 511-28-4

Vitamin D4

Cat. No.: B1234732
CAS No.: 511-28-4
M. Wt: 398.7 g/mol
InChI Key: DIPPFEXMRDPFBK-JPWDPSJFSA-N
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Description

Vitamin D4, also known as 22-dihydroergocalciferol, is a lesser-known member of the vitamin D family. It is a fat-soluble secosteroid that plays a crucial role in calcium homeostasis and bone metabolism. Unlike its more famous counterparts, vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol), this compound is found in certain mushrooms and is produced from ergosta-5,7-dienol (22,23-dihydroergosterol) instead of ergosterol .

Scientific Research Applications

Vitamin D4 has several scientific research applications across various fields:

Chemistry:

  • Used as a model compound to study the photochemical reactions of sterols.
  • Investigated for its potential use in the synthesis of novel secosteroid compounds.

Biology:

  • Studied for its role in calcium homeostasis and bone metabolism.
  • Explored for its effects on cell proliferation, differentiation, and apoptosis.

Medicine:

  • Potential therapeutic applications in treating vitamin D deficiency and related disorders.
  • Investigated for its role in immune modulation and anti-inflammatory effects.

Industry:

Mechanism of Action

Vitamin D4 exerts its effects through the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon entering the cell, this compound is hydroxylated to its active form, 1,25-dihydroxythis compound. This active form binds to the VDR, forming a complex that interacts with specific DNA sequences to regulate the transcription of target genes. These genes are involved in calcium and phosphate homeostasis, bone remodeling, and immune function .

Similar Compounds:

    Vitamin D2 (ergocalciferol): Found in plants and fungi, produced from ergosterol.

    Vitamin D3 (cholecalciferol): Found in animal sources, produced from 7-dehydrocholesterol.

    Vitamin D5 (sitocalciferol): Synthesized from 7-dehydrositosterol, found in some plants.

Comparison:

    Source: this compound is unique in being derived from ergosta-5,7-dienol, whereas vitamin D2 and vitamin D3 are derived from ergosterol and 7-dehydrocholesterol, respectively.

    Biological Activity: this compound has similar biological activities to vitamin D2 and vitamin D3, including regulation of calcium and phosphate homeostasis. its metabolic pathways and specific effects may differ slightly due to its unique structure.

    Industrial Use:

Safety and Hazards

When handling Vitamin D4, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

There is a growing interest in the research field of Vitamin D due to its pleiotropic effects and the increasing prevalence of Vitamin D deficiency in the general population. It has been hypothesized that Vitamin D supplementation could also have a beneficial effect in the treatment of several diseases . More research is needed to further understand the role of Vitamin D in various physiological and pathophysiological processes.

Biochemical Analysis

Biochemical Properties

Vitamin D4 is involved in several biochemical reactions, primarily related to calcium and phosphate homeostasis. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key enzymes that this compound interacts with is 25-hydroxylase, which converts it into 25-hydroxythis compound in the liver. This metabolite is then further hydroxylated by 1-alpha-hydroxylase in the kidneys to form the active form, 1,25-dihydroxythis compound. This active form binds to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium and phosphate absorption in the intestines .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances the absorption of calcium and phosphate in the intestines, which is crucial for bone health. Additionally, this compound modulates the immune system by regulating the activity of immune cells such as T cells and macrophages. It also affects the expression of genes involved in cell proliferation, differentiation, and apoptosis, thereby playing a role in cancer prevention and treatment .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to the active form, 1,25-dihydroxythis compound, which then binds to the vitamin D receptor (VDR) This binding induces a conformational change in the VDR, allowing it to interact with the retinoid X receptor (RXR)This binding regulates the transcription of genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade when exposed to light and heat. Long-term studies in vitro and in vivo have demonstrated that this compound maintains its biological activity over extended periods, although its potency may decrease with prolonged storage. Additionally, the long-term effects of this compound on cellular function include sustained regulation of calcium and phosphate levels, as well as modulation of immune responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of this compound have been shown to improve bone mineral density and enhance immune function. High doses can lead to hypercalcemia, characterized by elevated calcium levels in the blood, which can cause adverse effects such as kidney stones and cardiovascular issues. Studies have also indicated that there is a threshold effect, where the benefits of this compound plateau beyond a certain dosage, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

This compound undergoes a series of metabolic transformations to exert its biological effects. It is first hydroxylated in the liver by 25-hydroxylase to form 25-hydroxythis compound. This metabolite is then transported to the kidneys, where it is further hydroxylated by 1-alpha-hydroxylase to form the active form, 1,25-dihydroxythis compound. This active form binds to the vitamin D receptor (VDR) and regulates the expression of genes involved in calcium and phosphate homeostasis. Additionally, this compound interacts with various cofactors and enzymes involved in its metabolism, including cytochrome P450 enzymes .

Transport and Distribution

This compound is transported in the bloodstream bound to the vitamin D binding protein (DBP). This complex facilitates the transport of this compound to various tissues, where it can exert its biological effects. The distribution of this compound within cells and tissues is influenced by its binding to DBP, as well as its interaction with specific transporters and binding proteins. Once inside the cells, this compound can be stored in lipid droplets or transported to the nucleus, where it binds to the vitamin D receptor (VDR) to regulate gene expression .

Subcellular Localization

This compound is primarily localized in the nucleus, where it binds to the vitamin D receptor (VDR) to regulate gene expression. It can also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria. The subcellular localization of this compound is influenced by various factors, including its binding to transport proteins and post-translational modifications. These modifications can direct this compound to specific compartments or organelles, where it can exert its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vitamin D4 involves the photochemical conversion of ergosta-5,7-dienol under ultraviolet (UV) light. This process is similar to the synthesis of other vitamin D compounds, where UV radiation induces the opening of the B-ring in the sterol structure, leading to the formation of the secosteroid structure characteristic of vitamin D compounds .

Industrial Production Methods: Industrial production of this compound is not as widespread as that of vitamin D2 and vitamin D3. the process involves cultivating mushrooms rich in ergosta-5,7-dienol and exposing them to UV light to induce the conversion to this compound. The mushrooms are then harvested, and the this compound is extracted and purified for use in supplements and fortified foods .

Chemical Reactions Analysis

Types of Reactions: Vitamin D4 undergoes several types of chemical reactions, including hydroxylation, oxidation, and isomerization. These reactions are crucial for its activation and metabolism in the body.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include 25-hydroxythis compound and 1,25-dihydroxythis compound, which are the biologically active forms of this compound .

Properties

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5S)-5,6-dimethylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h12-13,19-20,22,25-27,29H,4,7-11,14-18H2,1-3,5-6H3/b23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPPFEXMRDPFBK-JPWDPSJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026994
Record name Vitamin D4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511-28-4
Record name Vitamin D4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vitamin D4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vitamin D4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-secoergosta-5(Z),7(E),10(19)-trien-3β-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.389
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name VITAMIN D4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN41X73N6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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